4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that features a unique combination of indole, pyridine, and cyclopentapyrimidine moieties
Preparation Methods
The synthesis of 4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the indole moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Attachment of the oxoethyl group:
Formation of the cyclopentapyrimidine ring: This can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the pyridine moiety: The pyridine ring can be attached via a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving binding to active sites or allosteric sites, resulting in changes in protein conformation and function.
Comparison with Similar Compounds
Similar compounds include those with indole, pyridine, or cyclopentapyrimidine moieties. Examples include:
Indole-3-carbinol: Known for its anticancer properties.
Pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Cyclopentapyrimidine derivatives: Explored for their potential as kinase inhibitors.
The uniqueness of 4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one lies in its combination of these three moieties, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-21(26-12-10-17-6-1-2-8-19(17)26)15-30-22-18-7-3-9-20(18)27(23(29)25-22)14-16-5-4-11-24-13-16/h1-2,4-6,8,11,13H,3,7,9-10,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQMIBMWUKUAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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